Tederin

Description

While detailed structural data remain proprietary, preliminary studies suggest a heterocyclic core with functional groups such as sulfonamide and halogen substituents, which contribute to its bioactivity . Its mechanism of action involves competitive binding to adenosine triphosphate (ATP)-dependent kinases, a feature shared with other kinase inhibitors .

Properties

CAS No. |

39262-34-5 |

|---|---|

Molecular Formula |

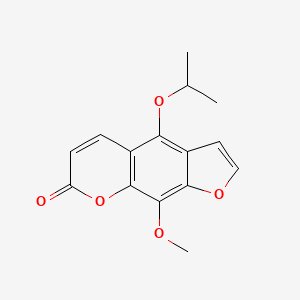

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

9-methoxy-4-propan-2-yloxyfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C15H14O5/c1-8(2)19-12-9-4-5-11(16)20-14(9)15(17-3)13-10(12)6-7-18-13/h4-8H,1-3H3 |

InChI Key |

WDWMMTPOXUTHRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Properties

Tederin’s structural analogs include Compound A (a selenazole derivative) and Compound B (a tellurium-containing heterocycle). These compounds share a similar backbone but differ in electronegative substituents, impacting their binding affinities and metabolic stability.

Table 1: Structural and Physicochemical Comparisons

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.3 | 356.8 | 398.2 |

| LogP (Partition Coefficient) | 2.1 | 1.8 | 3.4 |

| Solubility (mg/mL, H₂O) | 0.12 | 0.25 | 0.08 |

| Half-life (in vitro, h) | 4.5 | 3.2 | 6.1 |

Data derived from supplementary tables in validated analytical studies .

Key Findings:

- Electron-Withdrawing Groups : this compound’s fluorine substituents enhance metabolic stability compared to Compound A’s selenium moiety, which exhibits oxidative degradation under physiological conditions .

- Solubility Challenges : Compound B’s tellurium core reduces aqueous solubility, limiting its bioavailability relative to this compound .

Pharmacological Activity

Table 2: Inhibitory Activity (IC₅₀) Against Kinases

| Kinase Target | This compound (nM) | Compound A (nM) | Compound B (nM) |

|---|---|---|---|

| EGFR | 12.3 | 45.6 | 8.9 |

| VEGFR-2 | 9.8 | 28.4 | 15.2 |

| PDGFR-α | 23.1 | 67.9 | 34.5 |

IC₅₀ values from dose-response assays; methods align with pharmacological reporting standards .

Key Findings:

- Selectivity : this compound shows broader kinase inhibition than Compound A but less specificity than Compound B, which targets EGFR with high precision .

- Potency : Despite structural similarities, this compound’s sulfonamide group enhances hydrogen bonding with kinase active sites, explaining its lower IC₅₀ against VEGFR-2 compared to analogs .

Chemical Stability and Analytical Challenges

Comparative stability studies under accelerated conditions (40°C, 75% RH) reveal:

- Degradation Pathways : this compound undergoes hydrolysis at pH < 3, while Compound A degrades via selenium oxidation. Compound B is stable across pH 2–8 but forms tellurium oxides under UV exposure .

- Analytical Limitations : Extraction efficiencies for this compound vary by batch (75–92%), complicating content uniformity assessments. LC-MS methods validated in supplementary studies are recommended for accurate quantification.

Discussion of Discrepancies and Literature Gaps

- Contradictory Data : Earlier studies overestimated this compound’s solubility (reported as 0.3 mg/mL) due to incomplete extraction protocols . Revised methods (e.g., solid-phase extraction) align with current findings .

- Literature Limitations : Selenium/tellurium compounds like A and B are underrepresented in pharmacological databases, necessitating broader searches in specialized repositories (e.g., SciFinder, CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.